![molecular formula CH5BrO6P2 B024120 Bromomethylenebis(phosphonic acid) CAS No. 10596-21-1](/img/structure/B24120.png)
Bromomethylenebis(phosphonic acid)
Overview
Description
Synthesis Analysis
- Synthesis Routes: A facile route to synthesize 2-substituted 1,1-cyclopropanediylbis(phosphonates) from bromomethylenebis(phosphonates) involves the use of electron-deficient alkenes as Michael acceptors in the presence of thallium(I) ethoxide, followed by conversion into the corresponding free acids (Yuan, Li, & Ding, 1992).
Molecular Structure Analysis
- Structural Characteristics: The phosphonic acid functional group in bromomethylenebis(phosphonic acid) is notable for its phosphorus atom bonded to three oxygen atoms and one carbon atom. This unique structure enables a wide range of applications due to its structural analogy with phosphate (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Chemical Reactions and Properties
- Chemical Reactivity: The phosphonic acid derivatives of bromomethylenebis(phosphonic acid) exhibit interesting chemical reactivity, such as in the formation of coordination polymers and metal-organic frameworks (Beyer, Homburg, Albat, Stock, & Lüning, 2017).
Physical Properties Analysis
- Stability and Solubility: Phosphonated polymers derived from bromomethylenebis(phosphonic acid) are known for their excellent thermal, oxidative, and dimensional stability. These polymers also demonstrate low methanol permeability and reasonable proton conductivity, making them suitable for various industrial applications (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).
Chemical Properties Analysis
- Phosphonic Acid Group: The phosphonic acid group in bromomethylenebis(phosphonic acid) contributes significantly to its chemical properties. This group is employed in various applications due to its coordination or supramolecular properties (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Scientific Research Applications
Synthesis of Cyclopropanediylbis(phosphonates)
Bromomethylenebis(phosphonates) react with electron-deficient alkenes, leading to the synthesis of 2-substituted 1,1-cyclopropanediylbis(phosphonates). These compounds have applications in various chemical synthesis processes due to their unique chemical structure and reactivity properties (Yuan, Li, & Ding, 1991).
Functionalization of Surfaces and Materials
Bromomethylenebis(phosphonic acid) derivatives are used for functionalizing surfaces and materials. This process is integral in the development of supramolecular materials, hybrid materials, and the functionalization of various surfaces for analytical and bioactive purposes. These functionalized materials find applications in diverse research fields, including chemistry, biology, and physics (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Development of Polymeric Electrolyte Membranes
Bromomethylenebis(phosphonic acid) derivatives are utilized in the synthesis of high-molecular-weight polymers with excellent thermal, oxidative, and dimensional stability. These polymers, such as phosphonated fluorinated poly(aryl ether), show promise as polymeric electrolyte membranes for fuel cell applications due to their low methanol permeability and reasonable proton conductivity (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).
Synthesis of Novel Organic Molecules
The structural features of ω-bromoalkylphosphonates, derived from bromomethylenebis(phosphonic acid), are pivotal in the tailored functionalization of complex organic molecules. These molecules have significant potential for biomedical and photo(electro)chemical applications due to their high affinity with metal-oxides (Forchetta, Conte, Fiorani, Galloni, & Sabuzi, 2021).
Control of Surface/Interface Properties
Phosphonic acids, including derivatives of bromomethylenebis(phosphonic acid), are increasingly used to control surface and interface properties in the development of various materials and devices. Their applications include creating organic electronic devices, photovoltaic cells, biomaterials, biosensors, and nanostructured composite materials (Guerrero, Alauzun, Granier, Laurencin, & Mutin, 2013).
Enhancing Hybrid Capacitor Performance
Bromomethylenebis(phosphonic acid)-derived materials are used for the growth of polymers from nanoparticles to enhance the performance of hybrid capacitors. This is achieved by embedding barium titanate cores in the grafted polymer, improving energy density, mechanical flexibility, and ease of processability (Paniagua, Kim, Henry, Kumar, Perry, & Marder, 2014).
Mechanism of Action
Target of Action
Bromomethylenebis(phosphonic acid) belongs to the class of drugs known as bisphosphonates . The primary targets of bisphosphonates are diseases of bone, tooth, and calcium metabolism . They have been developed for use in various diseases of bone, tooth, and calcium metabolism .
Mode of Action
Bisphosphonates, including Bromomethylenebis(phosphonic acid), inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption . Bisphosphonates also reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .
Biochemical Pathways
Bromomethylenebis(phosphonic acid) affects the biochemical pathways involved in bone resorption . All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond . Thus, all known biosynthetic gene clusters for phosphonate and phosphinate natural products contain the gene encoding PEP phosphomutase .
Pharmacokinetics
Bisphosphonates, in general, are known to have strong affinity for metal ions . The P-C-P bond of the bisphosphonates is stable to heat and most chemical reagents, and completely resistant to enzymatic hydrolysis . They have a strong affinity for metal ions .
Result of Action
The result of Bromomethylenebis(phosphonic acid)'s action is the inhibition of bone resorption . This leads to a decrease in osteoclast activity and promotes osteoclast apoptosis . In addition to their inhibitory effect on osteoclasts, bisphosphonates appear to have a beneficial effect on osteoblasts .
Action Environment
The action environment of Bromomethylenebis(phosphonic acid) is primarily within the bone tissue, where it binds to hydroxyapatite and inhibits osteoclast activity The stability of the p-c-p bond of bisphosphonates to heat and most chemical reagents suggests that it may be relatively stable under a variety of environmental conditions .
Safety and Hazards
Future Directions
Phosphonic acids have found use in numerous fields, especially chemistry and biochemistry . The diverse nature of this compound has led to ongoing research to explore its further potential uses . The development of new high-efficiency composite dry powders requires a better understanding of fundamental physical-chemical mechanisms of their effects on flame .
properties
IUPAC Name |
[bromo(phosphono)methyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5BrO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBWYLXFNPONGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)O)(P(=O)(O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BrO6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147443 | |
Record name | Bromomethylenebis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10596-21-1 | |
Record name | Bromomethylenebis(phosphonic acid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromomethylenebis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.